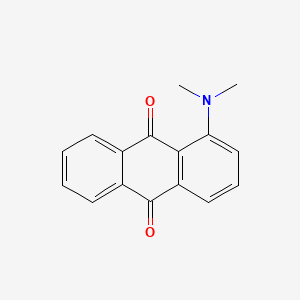![molecular formula C23H24N2O5 B5160043 ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of benzoxazole and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory genes. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces the expression of MMPs, leading to a decrease in tumor growth and metastasis. Additionally, it has been shown to have anti-oxidant properties, reducing oxidative stress and preventing cellular damage.
実験室実験の利点と制限
Ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in vitro. However, its solubility in water is limited, which can make it difficult to use in some experiments. Additionally, its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate. One potential direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in vitro, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, further studies could explore its potential as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Finally, its potential as an anti-inflammatory agent could be further explored in various disease models.
合成法
Ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate can be synthesized by the reaction of 2-amino-5-benzylbenzoxazole with ethyl chloroacetate in the presence of triethylamine. The resulting product is then treated with morpholine and acetic anhydride to obtain the final compound.
科学的研究の応用
Ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-2-29-22(26)14-18-15-28-11-10-25(18)23(27)17-8-9-20-19(13-17)24-21(30-20)12-16-6-4-3-5-7-16/h3-9,13,18H,2,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDSNGOVSNZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

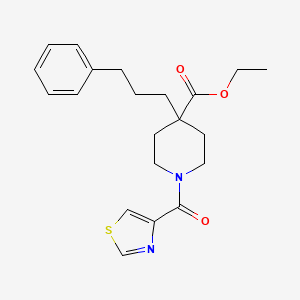
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
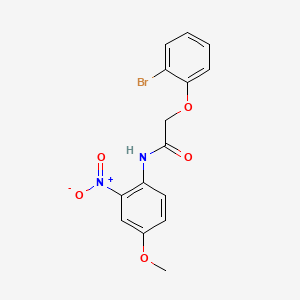
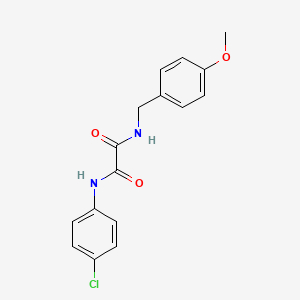
![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)
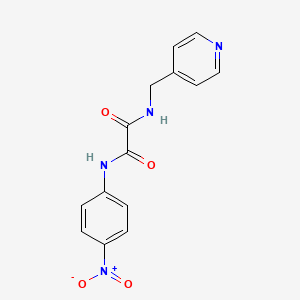
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)
![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)
